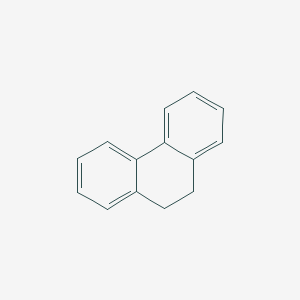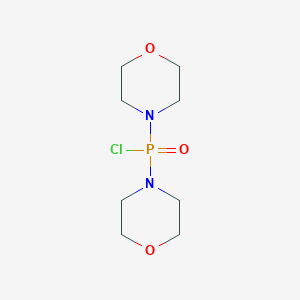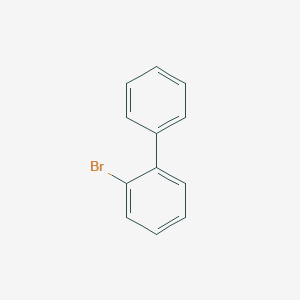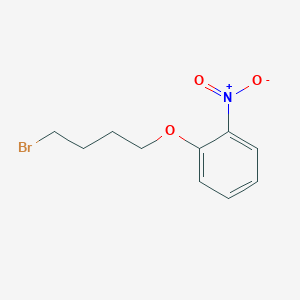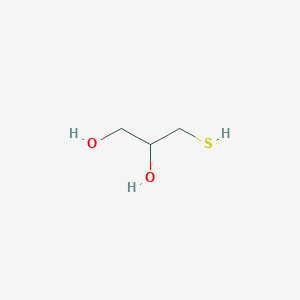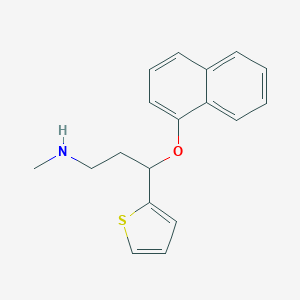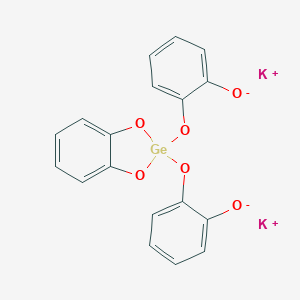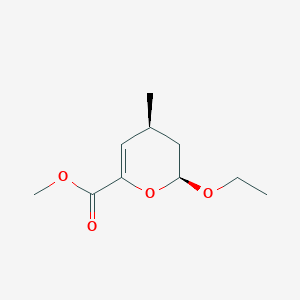
methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate, also known as MEMDP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biochemistry are being explored.
Mechanism Of Action
The exact mechanism of action of methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various biological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, while also suppressing inflammation by modulating the activity of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the modulation of cellular signaling pathways, and the regulation of gene expression. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with in certain applications, and its high cost may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research involving methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate, including:
1. Further exploration of its potential as a therapeutic agent for cancer, inflammation, and other diseases.
2. Development of more efficient and cost-effective synthesis methods for methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate.
3. Investigation of its potential as a tool for studying cellular signaling pathways and gene expression.
4. Exploration of its potential as a building block for the synthesis of other bioactive compounds.
5. Investigation of its potential as a natural pesticide or herbicide.
In conclusion, methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate is a promising compound with a range of potential applications in scientific research. Its unique properties and potential therapeutic effects make it an interesting target for further investigation, and its use in various fields of science is likely to continue to grow in the coming years.
Synthesis Methods
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with 2-methyl-2-butene-1-ol in the presence of a strong acid catalyst. The resulting product is then subjected to a series of chemical reactions, including esterification and cyclization, to obtain methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate in high yield and purity.
Scientific Research Applications
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and organic synthesis. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYDOPYIMRYJH-APPZFPTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

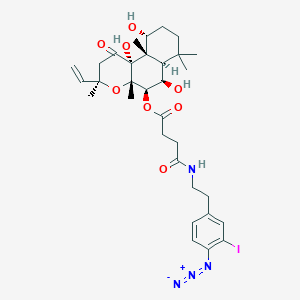

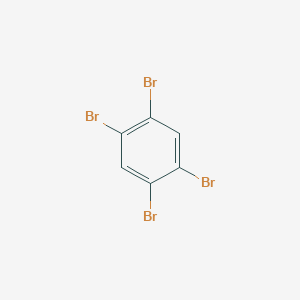
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
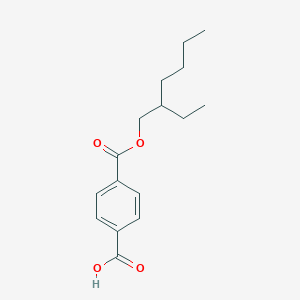
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
